molecular formula C10H11ClN2O5S B14227439 3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione CAS No. 828243-38-5

3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione

Cat. No.: B14227439
CAS No.: 828243-38-5
M. Wt: 306.72 g/mol
InChI Key: QCPWSNSCALYTPF-UHFFFAOYSA-N
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Description

3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is a synthetic organic compound belonging to the benzothiadiazine family This compound is characterized by the presence of a chloro group at the third position and three methoxy groups at the sixth, seventh, and eighth positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline and 2,4,5-trimethoxybenzoic acid.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nitration, reduction, and cyclization, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under specific conditions, such as the presence of a dehydrating agent and elevated temperatures, to form the benzothiadiazine core.

    Final Product:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and bromine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione: Lacks the chloro group at the third position.

    3-Chloro-6,7-dimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione: Has one less methoxy group.

    3-Chloro-6,7,8-trimethoxy-2,4-benzothiadiazine-1,1(4H)-dione: Different position of the dione structure.

Uniqueness

3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

828243-38-5

Molecular Formula

C10H11ClN2O5S

Molecular Weight

306.72 g/mol

IUPAC Name

3-chloro-6,7,8-trimethoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C10H11ClN2O5S/c1-16-6-4-5-9(8(18-3)7(6)17-2)19(14,15)13-10(11)12-5/h4H,1-3H3,(H,12,13)

InChI Key

QCPWSNSCALYTPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)NC(=NS2(=O)=O)Cl)OC)OC

Origin of Product

United States

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